molecular formula C8H7NO4 B147201 Methyl 3-nitrobenzoate CAS No. 618-95-1

Methyl 3-nitrobenzoate

Cat. No. B147201
CAS RN: 618-95-1
M. Wt: 181.15 g/mol
InChI Key: AXLYJLKKPUICKV-UHFFFAOYSA-N
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Description

Methyl 3-nitrobenzoate is a compound that has been studied for its various properties and potential applications in organic chemistry. It is a derivative of benzoic acid with a nitro group at the third position and a methyl ester group. This compound has been the subject of research due to its interesting structural, optical, thermal, and mechanical characteristics, as well as its relevance in synthesis and materials science.

Synthesis Analysis

The synthesis of methyl 3-nitrobenzoate and its derivatives can be achieved through various methods. For instance, the one-pot reductive methylation of nitro-substituted aromatics using a DMSO/HCOOH/Et3N system has been reported as a low-cost and efficient method for producing fluorescent dimethylamino-functionalized ligands with tunable emission color upon complexation . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification has been described as a simple and visually demonstrative reaction suitable for introductory organic chemistry courses . Furthermore, an environmentally friendly nitration process of methyl 3-methylbenzoate has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting the importance of green chemistry principles in synthesis .

Molecular Structure Analysis

The molecular structure of methyl 3-nitrobenzoate and related compounds has been extensively studied using various spectroscopic and computational methods. Single-crystal X-ray diffraction studies have revealed that 4-methyl-3-nitrobenzoic acid crystallizes in the monoclinic system . The conformational behavior of methyl 3-nitrobenzoate in different environments has been explored using DFT theory, revealing the most stable rotational isomers and their properties . Additionally, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate has been determined, showing the presence of hydrogen bonding and π-stacking interactions in the crystal lattice .

Chemical Reactions Analysis

Methyl 3-nitrobenzoate participates in various chemical reactions due to its functional groups. The compound's reactivity has been utilized in the synthesis of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, with a focus on the carbon-sulfur bond fission and alkaline ester hydrolysis . The compound's ability to form different hydrogen-bonded structures, such as sheets and chains of edge-fused rings, has also been demonstrated in isomeric reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-nitrobenzoate have been characterized through various studies. The optical properties, such as the lower cut-off wavelength and optical band gap, have been determined for 4-methyl-3-nitrobenzoic acid, along with its thermal and mechanical properties, including decomposition, stability, and microhardness . The solubility of 2-methyl-3-nitrobenzoic acid in different organic solvents has been measured, and the Abraham model solute descriptors have been calculated to predict solubility in additional solvents . The nonlinear optical properties and the first hyperpolarizability of related compounds have also been investigated, providing insights into their potential applications in materials science .

Scientific Research Applications

Solubility Studies

  • Methyl 3-nitrobenzoate's solubility in various solvents, including alcohols and ethers, has been investigated, providing insights into its physical properties and potential applications in chemical processes (Acree et al., 2017).

Analytical Methods

  • Gas chromatography techniques have been developed for the quantitative determination of methyl 3-nitrobenzoate, enhancing its detection and analysis in research and production settings (Xue & Nan, 2002).

Cancer Research

  • Methyl 3-nitrobenzoate derivatives, such as 4-methyl-3-nitrobenzoic acid, have shown potential in inhibiting cancer cell migration, indicating its potential use in developing anti-cancer therapies (Chen et al., 2011).

Chemical Synthesis

  • This compound is involved in the synthesis of various chemicals, demonstrating its utility in organic chemistry and industrial applications. For example, it has been used in the synthesis of chlorantraniliprole, a pesticide (Yi-fen et al., 2010).

Thermodynamic Modeling

  • The thermodynamic properties of methyl 3-nitrobenzoate in different solvents have been studied, which is crucial for optimizing purification processes in chemical manufacturing (Wu et al., 2016).

Organic Chemistry Education

  • Methyl 3-nitrobenzoate derivatives are used in educational experiments to teach important concepts in organic chemistry, such as Fischer esterification (Kam et al., 2020).

Environmental Studies

  • The compound's derivatives have been studied for their environmental impact, such as in the context of pesticide hydrolysates, providing insights into environmental safety and pollution control (Takanashi et al., 2012).

Future Directions

As a laboratory chemical, Methyl 3-nitrobenzoate is primarily used in the study and practice of organic chemistry . It’s often used in educational settings to demonstrate the principles of nitration and electrophilic aromatic substitution . Future directions for this compound could involve further exploration of its properties and potential applications in various chemical reactions .

properties

IUPAC Name

methyl 3-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLYJLKKPUICKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060691
Record name Benzoic acid, 3-nitro-, methyl ester
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Molecular Weight

181.15 g/mol
Source PubChem
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Product Name

Methyl 3-nitrobenzoate

CAS RN

618-95-1
Record name Methyl 3-nitrobenzoate
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Record name Methyl 3-nitrobenzoate
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Record name Methyl 3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

1.00 grams (6 millimoles) of m-nitrobenzoic acid and 2.4 grams (2.4 millimoles) of N-methyl,N-nitrosourea were dissolved in 25 milliliters of a 5:1 mixture of 1,2-dimethoxyethane and water. 40 milliliters of 0.6 N potassium hydroxide was added in a dropwise manner while the mixture was held at 0°C. in an ice bath. The solution was extracted with ether (4×50 milliliters) and the water layer (pH 10) was saved. The ether layer was dried (MgSO4) and workup gave 0.65 grams of methyl m-nitrobenzoate, melting point 71°-72°C. The water layer gave 0.25 grams of unreacted acid. Yield, based on consumed acid, was approximately 85 percent.
Quantity
1 g
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2.4 g
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40 mL
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Synthesis routes and methods II

Procedure details

3-Nitrobenzoic acid (Aldrich)(1 g; 5.98 mmol; 1 eq.) is dissolved in toluene (15 ml). Timethylsilyl diazomethane in toluene and MeOH (1/1)(9.0 ml; 2 M; 17.95 mmol; 3 eq.) is added dropwise. The solution is stirred at rt for 1.5 h. Solvents are removed affording methyl 3-nitrobenzoate as a yellow powder (940.7 mg; 87%).
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1 g
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15 mL
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9 mL
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Synthesis routes and methods III

Procedure details

Using General Procedure A: A solution of 3,3″-dimethyl-1′,2′,3′,4′,5′,6′-hexahydro-[2,2′;6′,2″]terpyridine (0.829 g, 3.10 mmol), 4-bromomethyl-3-nitrobenzoic acid methyl ester (1.26 g, 4.61 mmol), KI (115 mg, 0.69 mmol), and DIPEA (1.20 mL, 6.89 mmol) in DMF (16 mL) was heated at 60° C. for 18 hours. Purification of the crude material by column chromatography on silica gel (40:1:1 CH2Cl2—CH3OH—NH4OH) provided 1.40 g (98%) of 4-3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-3-nitro-benzoic acid methyl ester as a tan solid. To a solution of 4-(3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-3-nitro-benzoic acid methyl ester (1.40 g,3.03 mmol) in MeOH (15 mL) and EtOAc (15 mL) was added palladium (50% wet with water), 10 wt. % on activated carbon (0.30 g). The resultant mixture was hydrogenated at 30 psi on a Parr shaker for 3 hours. The mixture was vacuum filtered through celite and the cake was washed with MeOH and EtOAc. The solvent was removed from the filtrate under reduced pressure and the thus obtained oil was purified by column chromatography on silica gel (40:1:1 CH2Cl2—CH3OH—NH4OH) and provided 0.90 g (69%) of 3-amino-4-(3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-benzoic acid methyl ester.
Name
3,3″-dimethyl-1′,2′,3′,4′,5′,6′-hexahydro-[2,2′;6′,2″]terpyridine
Quantity
0.829 g
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reactant
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1.26 g
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1.2 mL
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16 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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